molecular formula C13H17BFNO4 B6238664 methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate CAS No. 2043770-91-6

methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Cat. No.: B6238664
CAS No.: 2043770-91-6
M. Wt: 281.1
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Description

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate (CAS: 904326-92-7) is a pyridine-based boronic ester with a fluorine atom at position 3, a pinacol boronate group at position 5, and a methyl carboxylate at position 2 (Figure 1). This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . The fluorine substituent enhances metabolic stability and modulates electronic properties, while the boronate group facilitates catalytic coupling .

Figure 1: Structure of the target compound.

Properties

CAS No.

2043770-91-6

Molecular Formula

C13H17BFNO4

Molecular Weight

281.1

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalytic Systems

The reaction utilizes bis(pinacolato)diboron (B2_2Pin2_2) as the boron source and a palladium catalyst, often Pd(dppf)Cl2_2, in the presence of a base such as potassium acetate. A representative procedure involves refluxing the brominated precursor with B2_2Pin2_2 (1.2 eq) in dimethylacetamide (DMA) at 100°C for 12–16 hours. The ester group remains stable under these conditions due to the absence of hydrolytic agents.

Table 1: Miyaura Borylation Optimization

CatalystSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl2_2DMA10078
Pd(OAc)2_2DMF9065

The choice of solvent significantly impacts yield, with polar aprotic solvents like DMA favoring higher conversions. Steric hindrance from the methyl ester at the 2-position necessitates elevated temperatures to achieve satisfactory reactivity.

Copper-Catalyzed Borylation of Pyridine Derivatives

Copper-mediated strategies offer an alternative to palladium catalysis, particularly for substrates sensitive to transition metal residues. This method leverages copper(I) salts, such as CuCl, with ligands like Xantphos to facilitate borylation.

Mechanistic Insights and Regioselectivity

The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the copper catalyst coordinates to the pyridine nitrogen, directing boron insertion at the 5-position. The fluorine substituent at the 3-position exerts an electron-withdrawing effect, enhancing the electrophilicity of the adjacent carbon and promoting regioselective borylation.

Key Conditions :

  • Substrate: Methyl 3-fluoro-5-bromopyridine-2-carboxylate

  • Catalyst: CuCl (5 mol%) with Xantphos (10 mol%)

  • Boron Source: B2_2Pin2_2 (1.5 eq)

  • Base: KOtBu (2 eq) in THF at 60°C for 8 hours

This method achieves yields of 72–80%, with minimal ester group degradation.

Direct Functionalization via Directed Ortho-Metalation

Directed ortho-metalation (DoM) provides a route to functionalize pyridine cores without pre-halogenation. For this compound, the methyl ester at the 2-position acts as a directing group, enabling lithiation at the 5-position followed by quenching with a boron electrophile.

Stepwise Synthesis

  • Lithiation : Treatment of methyl 3-fluoropyridine-2-carboxylate with LDA (2 eq) at -78°C in THF generates a stabilized aryl lithium species.

  • Borylation : Addition of 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) at -40°C yields the boronate ester after warming to room temperature.

Challenges :

  • Competing side reactions at the 3-fluoro position require strict temperature control.

  • Low functional group tolerance necessitates protective strategies for scale-up.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodAdvantagesLimitationsTypical Yield (%)
Miyaura BorylationHigh scalability, mild conditionsPd residue removal required65–78
Copper CatalysisLow metal loading, regioselectiveSensitive to oxygen and moisture72–80
Directed MetalationNo pre-halogenation neededCryogenic conditions, narrow scope50–60

The copper-catalyzed approach balances yield and practicality, making it the preferred method for laboratory-scale synthesis. Miyaura borylation remains advantageous for industrial applications due to established protocols.

Chemical Reactions Analysis

Types of Reactions: This compound is primarily used in cross-coupling reactions , such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds. It can also undergo oxidation and reduction reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions:

  • Suzuki-Miyaura Coupling: Palladium catalysts, such as Pd(PPh3)4, and a base like sodium carbonate are commonly used.

  • Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

  • Suzuki-Miyaura Coupling: Biaryl compounds are typically formed.

  • Oxidation: Carboxylic acids or ketones may be produced.

  • Reduction: Alcohols or amines can be synthesized.

Scientific Research Applications

Synthetic Chemistry Applications

1.1. Boron Chemistry

The presence of the boron atom in the compound allows it to participate in various organoboron reactions. Boron-containing compounds are crucial in synthetic organic chemistry for:

  • Cross-Coupling Reactions : This compound can act as a boronic acid derivative in Suzuki coupling reactions, facilitating the formation of carbon-carbon bonds with aryl halides or other electrophiles .
  • Synthesis of Complex Molecules : The compound can be utilized to synthesize complex organic molecules that require precise functionalization of aromatic rings.

1.2. Fluorination Reactions

The fluorine atom in the structure enhances the reactivity of the compound. Fluorinated compounds often exhibit improved biological activity and stability compared to their non-fluorinated counterparts. This property makes methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry Applications

2.1. Anticancer Agents

Research indicates that compounds containing boron and fluorine have shown promising results as anticancer agents. This compound may be explored for its potential in developing new anticancer drugs due to its ability to interact with biological targets effectively .

2.2. Drug Design and Development

The unique structure of this compound allows for modifications that can enhance its pharmacological properties. It can serve as a scaffold for designing new drugs with improved efficacy and reduced side effects . The incorporation of boron into drug design has been linked to enhanced bioactivity and selective targeting of cancer cells.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound:

3.1. Synthesis and Characterization

A study published in ResearchGate detailed the synthesis and characterization of this compound using various spectroscopic techniques (NMR, IR) and computational methods (DFT) to predict its behavior in different chemical environments . The findings suggest that modifications to the dioxaborolane moiety can lead to enhanced reactivity.

3.2. Biological Activity Assessment

Another research effort focused on evaluating the biological activity of related compounds in vitro against various cancer cell lines. The results indicated significant cytotoxic effects attributed to the presence of both fluorine and boron atoms within the molecular structure .

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds by coordinating with palladium catalysts and reacting with organohalides. The molecular targets and pathways involved are typically the active sites of enzymes or receptors in biological systems.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to pyridine- and benzene-based boronate esters with variations in substituents (Table 1).

Table 1: Key structural analogs and their properties.

Compound Name Substituents Molecular Weight CAS Number Key Features Reference
Methyl 3-fluoro-5-(pinacol boronate)pyridine-2-carboxylate 3-F, 5-B(pin), 2-COOCH₃ 281.11 904326-92-7 Fluorine enhances stability; methyl ester improves solubility
2-Methanesulfonyl-5-(pinacol boronate)pyridine 2-SO₂CH₃, 5-B(pin) 283.15 N/A Sulfonyl group increases electrophilicity; used in kinase inhibitors
3-(Pinacol boronate)-5-(trifluoromethyl)pyridine 3-B(pin), 5-CF₃ 273.06 1084953-47-8 Trifluoromethyl group enhances lipophilicity
5-(Pinacol boronate)-4-(trifluoromethyl)pyridin-2-amine 5-B(pin), 4-CF₃, 2-NH₂ 288.07 N/A Amine group enables hydrogen bonding; used in agrochemicals
Ethyl 5-(pinacol boronate)furan-3-carboxylate Furan core, 5-B(pin), 3-COOCH₂CH₃ 294.13 1351353-51-9 Furan heterocycle alters conjugation; ethyl ester slows hydrolysis

Key Observations:

  • Fluorine vs. Trifluoromethyl: The fluorine in the target compound offers milder electronic effects compared to the electron-withdrawing trifluoromethyl group in , making it less reactive in electrophilic substitutions but more metabolically stable .
  • Carboxylate vs. Sulfonyl: The methyl carboxylate (target compound) provides better aqueous solubility than the sulfonyl group in , which is advantageous for drug formulation.
  • Heterocycle Core: Pyridine-based analogs (target compound, ) exhibit stronger aromatic stabilization and higher thermal stability compared to furan derivatives like .

Reactivity in Cross-Coupling Reactions

The boronate group in the target compound participates in palladium-catalyzed cross-couplings (Suzuki-Miyaura reactions). Its reactivity is influenced by substituents:

  • Steric Effects: The 3-fluoro and 5-boronate groups create a steric environment that favors coupling at position 2, where the methyl carboxylate is located. This contrasts with , where the trifluoromethyl group at position 5 directs coupling to position 3 .
  • Electronic Effects: Fluorine’s electron-withdrawing nature activates the pyridine ring, accelerating coupling rates compared to non-fluorinated analogs like .

Physical and Crystallographic Properties

  • Solubility: The methyl carboxylate in the target compound improves solubility in polar solvents (e.g., DMF, THF) compared to ethyl esters (e.g., ) .
  • Crystal Packing: In related compounds (e.g., ), C-H···O interactions stabilize crystal lattices, while short Cl···F contacts are absent in the target compound due to fluorine’s smaller size .

Biological Activity

Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a fluorine atom and a boron-containing moiety. Its molecular formula is C17H25BFNO4C_{17}H_{25}BFNO_4 with a molecular weight of approximately 369.3 g/mol .

Structural Representation

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H25BFNO4C_{17}H_{25}BFNO_4
Molecular Weight369.3 g/mol
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN3CCS(=O)(=O)CC3)F

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyridine derivatives. The use of boronic acid derivatives in the reaction is crucial for introducing the boron functionality.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through reversible covalent bonding. The boronic acid moiety can form bonds with nucleophilic amino acids in enzymes, potentially inhibiting their activity. This mechanism is particularly relevant in the context of enzyme inhibition related to cancer and other diseases .

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro assays demonstrated that related compounds showed IC50 values ranging from 0.87 to 12.91 µM against MCF-7 breast cancer cells . This suggests a potential for selective toxicity towards cancer cells while sparing normal cells.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of key enzymes involved in cancer progression:

  • GSK-3β Inhibition : Compounds with similar structures have been reported to inhibit GSK-3β with IC50 values as low as 8 nM . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

  • Study on MCF-7 Cells : A study reported that this compound significantly inhibited cell growth in MCF-7 cells at concentrations above 10 µM.
  • Toxicity Assessment : In a toxicity study involving Kunming mice, the compound did not exhibit acute toxicity up to a concentration of 2000 mg/kg .

Q & A

Basic Question: What are the optimal solvent systems and reaction conditions for synthesizing this compound?

Answer:
The synthesis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate typically involves palladium-catalyzed coupling reactions. Key solvents include dimethylformamide (DMF) or tetrahydrofuran (THF) , which enhance solubility and reactivity of the boronate ester intermediate . Temperature control is critical: reactions often proceed at 80–100°C under inert atmospheres (e.g., nitrogen). For example, similar pyridine-boronate esters require reflux conditions in THF with a Pd(dppf)Cl₂ catalyst .

Advanced Question: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate reagent?

Answer:
Optimization involves:

  • Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos or XPhos improves yield in sterically hindered systems .
  • Base choice : K₂CO₃ or Cs₂CO₃ in aqueous/organic biphasic systems (e.g., DME/H₂O) enhances coupling efficiency .
  • Molar ratios : A 1.2:1 aryl halide-to-boronate ratio minimizes side reactions.
  • Design of Experiments (DoE) : Use statistical modeling (e.g., response surface methodology) to identify interactions between variables like temperature, solvent polarity, and catalyst loading .

Basic Question: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., fluorine at C3, boronate at C5). The ¹¹B NMR peak near 30 ppm confirms boronate integrity .
  • HPLC-MS : Quantify purity (>98% by area normalization) and detect impurities (e.g., hydrolyzed boronic acid). Use a C18 column with acetonitrile/water gradients .
  • Elemental Analysis : Verify C, H, N, and B content against theoretical values (e.g., C₁₃H₁₆BFNO₄) .

Advanced Question: How does the fluorine substituent influence the compound’s reactivity in cross-coupling versus non-fluorinated analogs?

Answer:
The C3-fluorine increases electron-withdrawing effects, which:

  • Accelerates oxidative addition of aryl halides in Pd-catalyzed reactions.
  • Reduces boronate hydrolysis due to decreased electron density at the boron center .
  • Alters regioselectivity in subsequent functionalization (e.g., fluorinated pyridines resist electrophilic substitution at C3). Compare kinetic data from fluorinated vs. non-fluorinated analogs to quantify these effects .

Basic Question: What are the storage and handling protocols to ensure compound stability?

Answer:

  • Storage : Keep at 2–8°C in sealed, moisture-resistant containers under nitrogen. The boronate ester is prone to hydrolysis in humid environments .
  • Solubility : Prepare stock solutions in anhydrous THF or DMF immediately before use.
  • Degradation monitoring : Track purity via HPLC every 3 months; discard if purity drops below 95% .

Advanced Question: How should researchers address contradictions in reported catalytic efficiencies for this compound?

Answer:
Discrepancies often arise from:

  • Impurity profiles : Trace Pd or ligand residues can skew results. Use ICP-MS to quantify residual metals .
  • Solvent effects : Polar aprotic solvents (DMF) may stabilize Pd intermediates differently than ethereal solvents (THF). Compare kinetic data across solvents .
  • Statistical validation : Apply ANOVA to assess whether yield differences are significant (p < 0.05) .

Basic Question: What synthetic routes are available for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group?

Answer:

  • Miyaura borylation : React 3-fluoro-5-bromo-pyridine-2-carboxylate with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ in DMSO at 80°C .
  • Transesterification : Exchange boronate groups using pinacol and a Lewis acid (e.g., Cu(OAc)₂) .

Advanced Question: How can computational methods predict the compound’s reactivity in novel reaction systems?

Answer:

  • DFT calculations : Model transition states to predict activation barriers for cross-coupling .
  • Molecular docking : Assess interactions with catalytic Pd centers (e.g., bond lengths, angles) using software like Gaussian or ORCA.
  • QSPR models : Correlate Hammett constants (σₘ) of substituents with reaction rates .

Basic Question: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Pharmaceutical intermediates : Used in synthesizing kinase inhibitors (e.g., JAK/STAT inhibitors) due to pyridine’s bioisosteric properties .
  • PET radiotracers : Fluorine-18 derivatives enable imaging of biological targets .

Advanced Question: How can researchers mitigate competing side reactions during functionalization?

Answer:

  • Protecting groups : Temporarily block the carboxylate with tert-butyl esters to prevent nucleophilic attack .
  • Low-temperature kinetics : Slow addition of electrophiles at –78°C reduces dimerization .
  • In situ monitoring : Use ReactIR to detect intermediates and adjust conditions dynamically .

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